molecular formula C7H6F3NO2S B13208064 (2,3,4-Trifluorophenyl)methanesulfonamide

(2,3,4-Trifluorophenyl)methanesulfonamide

Katalognummer: B13208064
Molekulargewicht: 225.19 g/mol
InChI-Schlüssel: IOAXTNNJRORWLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,3,4-Trifluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C(_7)H(_6)F(_3)NO(_2)S and a molecular weight of 225.19 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a phenyl ring, along with a methanesulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (2,3,4-Trifluorophenyl)methanesulfonamide typically involves the reaction of 2,3,4-trifluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

(2,3,4-Trifluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.

Wissenschaftliche Forschungsanwendungen

(2,3,4-Trifluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of (2,3,4-Trifluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery and development. The exact pathways and targets depend on the specific application and research context .

Vergleich Mit ähnlichen Verbindungen

(2,3,4-Trifluorophenyl)methanesulfonamide can be compared with other trifluoromethyl-substituted sulfonamides, such as:

  • (2,4,6-Trifluorophenyl)methanesulfonamide
  • (3,4,5-Trifluorophenyl)methanesulfonamide

These compounds share similar structural features but differ in the position of the fluorine atoms on the phenyl ring. This positional variation can lead to differences in their chemical reactivity, biological activity, and industrial applications .

Eigenschaften

Molekularformel

C7H6F3NO2S

Molekulargewicht

225.19 g/mol

IUPAC-Name

(2,3,4-trifluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H6F3NO2S/c8-5-2-1-4(3-14(11,12)13)6(9)7(5)10/h1-2H,3H2,(H2,11,12,13)

InChI-Schlüssel

IOAXTNNJRORWLL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1CS(=O)(=O)N)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.